molecular formula C20H20ClN3O2S B2419758 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 1421480-56-9

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2419758
CAS No.: 1421480-56-9
M. Wt: 401.91
InChI Key: RRFUIIVUQBRBGP-UHFFFAOYSA-N
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Description

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One of the primary applications of this compound and its derivatives is in corrosion inhibition. Bahrami and Hosseini (2012) investigated the inhibition effect of similar urea derivatives in 1 M HCl solution on mild steel, showcasing their effectiveness as corrosion inhibitors. These compounds exhibited a good performance as inhibitors for mild steel corrosion in acid solutions, with efficiency increasing with decreasing temperature and increasing concentration of the inhibitors. The adsorption of the inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitors and the steel surface, which helps in reducing corrosion effectively (Bahrami & Hosseini, 2012).

Biological Activity

The biological activity of urea derivatives, including antitumor and antimicrobial activities, has been extensively studied. Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives and evaluated their antitumor activities. Some of these compounds were found to possess promising antitumor activities, indicating their potential use in pharmaceutical applications (Ling et al., 2008).

Antimicrobial and Anticholinesterase Activities

Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The study found that all synthesized compounds exhibited inhibitory activity against both cholinesterases, with some compounds showing significantly potent activities. These findings suggest potential applications in treating diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Kurt et al., 2015).

Optical and Material Sciences

In the field of optical and material sciences, the derivatives of such urea compounds have been explored for their potential use. For example, the study by Kumar et al. (2012) on a new nonlinear optical material showcases the utility of these compounds in opto-electronic applications due to their high non-linear optical efficiency and good thermal stability (Kumar et al., 2012).

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-3-26-17-11-7-6-10-16(17)24-20(25)22-12-18-13(2)23-19(27-18)14-8-4-5-9-15(14)21/h4-11H,3,12H2,1-2H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFUIIVUQBRBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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